(-)-N-Bisdesmethyltramadol
Overview
Description
(-)-N-Bisdesmethyltramadol is a chiral compound with a cyclohexanol structure substituted with an aminomethyl group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-N-Bisdesmethyltramadol typically involves the following steps:
Starting Material: The synthesis begins with a cyclohexanone derivative.
Aminomethylation: The cyclohexanone undergoes aminomethylation using formaldehyde and a primary amine under acidic conditions.
Methoxyphenyl Substitution: The resulting aminomethylcyclohexanone is then reacted with a methoxyphenyl derivative under basic conditions to introduce the methoxyphenyl group.
Reduction: The final step involves the reduction of the ketone group to an alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Catalytic methods and continuous flow processes may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The alcohol group in this compound can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo further reduction to form a fully saturated cyclohexane derivative.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: (1R,2S)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexanone.
Reduction: (1R,2S)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexane.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(-)-N-Bisdesmethyltramadol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a chiral building block in asymmetric synthesis.
Mechanism of Action
The mechanism of action of (-)-N-Bisdesmethyltramadol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
(1R,2S)-2-(Aminomethyl)-1-phenylcyclohexan-1-ol: Lacks the methoxy group, which may affect its biological activity and binding affinity.
(1R,2S)-2-(Aminomethyl)-1-(4-methoxyphenyl)cyclohexan-1-ol: The position of the methoxy group is different, which can influence its chemical reactivity and interactions.
Uniqueness: (-)-N-Bisdesmethyltramadol is unique due to its specific stereochemistry and the presence of both aminomethyl and methoxyphenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1R,2S)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-17-13-7-4-6-11(9-13)14(16)8-3-2-5-12(14)10-15/h4,6-7,9,12,16H,2-3,5,8,10,15H2,1H3/t12-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPPIKMBCJUUTG-JSGCOSHPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCCCC2CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@]2(CCCC[C@H]2CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652198 | |
Record name | (1R,2S)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
541505-94-6 | |
Record name | (1R,2S)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90652198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.